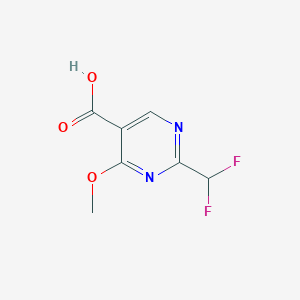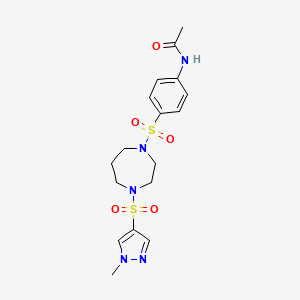![molecular formula C7H12ClNO3 B2750038 RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE CAS No. 2137432-91-6](/img/structure/B2750038.png)
RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique fused ring structure, which includes both furan and pyrrole rings. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrrole Ring: This involves the use of amines and aldehydes or ketones under acidic or basic conditions.
Fusion of Rings: The furan and pyrrole rings are fused together through a series of condensation reactions.
Introduction of the Carboxylic Acid Group: This is typically done through oxidation reactions.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: To speed up the reactions and increase yield.
Purification Steps: Such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substituents can be introduced into the furan or pyrrole rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as carboxylates or esters.
Reduced Derivatives: Such as alcohols or amines.
Substituted Derivatives: Such as halogenated or alkylated compounds.
Scientific Research Applications
RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets in the body. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.
DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid: The non-hydrochloride form of the compound.
Furo[3,2-b]pyrrole Derivatives: Compounds with similar fused ring structures but different substituents.
Pyrrole Derivatives: Compounds with only the pyrrole ring and various substituents.
Uniqueness
Fused Ring Structure: The unique combination of furan and pyrrole rings sets it apart from other compounds.
Hydrochloride Form: The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
2137432-91-6 |
|---|---|
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1 |
InChI Key |
TTWWPEFTTXFCCU-PATRPMPQSA-N |
SMILES |
C1COC2C1NC(C2)C(=O)O.Cl |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl |
Canonical SMILES |
C1COC2C1NC(C2)C(=O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2749964.png)
![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B2749965.png)
![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2749972.png)

![4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2749974.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2749976.png)
